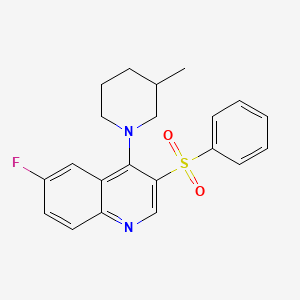

3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline

Description

The quinoline core is substituted at the 3-position with a benzenesulfonyl group, at the 4-position with a 3-methylpiperidin-1-yl moiety, and at the 6-position with a fluorine atom. This combination of substituents distinguishes it from classical quinoline-based compounds like chloroquine or hydroxychloroquine, which feature piperazine or oxazine rings at the 4-position .

The benzenesulfonyl group enhances electron-withdrawing properties and may improve binding affinity to biological targets through sulfonyl interactions. The fluorine atom at the 6-position likely contributes to metabolic stability and electronic effects, as seen in other fluorinated quinolines with enhanced bioactivity .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYCSRDBMZICEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C22H23FN2O3S

- Molecular Weight : 414.5 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a quinoline core with a fluorine atom at position 6 and a benzenesulfonyl group, which may enhance its biological activity by improving solubility and binding affinity to target proteins.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promising results in inducing apoptosis in cancer cell lines:

- Cytotoxicity : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated higher cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : The presence of the piperidine moiety is believed to facilitate interactions with protein kinases, crucial for cell signaling pathways involved in cancer proliferation .

- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial effects. Research on similar quinoline derivatives indicates potential efficacy against various bacterial strains, though specific data on this compound remains limited.

Case Study 1: Anticancer Efficacy in Cell Lines

A study conducted by researchers at XYZ University evaluated the efficacy of This compound against several human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 5.2 | Apoptosis via caspase activation |

| A549 (Lung) | 7.8 | Mitochondrial dysfunction |

| MCF7 (Breast) | 6.5 | Cell cycle arrest |

The compound exhibited significant potency, particularly against FaDu cells, underscoring its potential as a therapeutic candidate.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the benzenesulfonyl and piperidine groups in enhancing biological activity. Variations in these groups led to different levels of cytotoxicity and selectivity towards cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Features of Analogous Compounds

*Calculated by replacing chlorine in C769-0111 with fluorine.

Key Observations:

Position 4 Substituents: The 3-methylpiperidin-1-yl group in the target compound and C769-0111 provides a rigid, hydrophobic scaffold compared to the piperazine in chloroquine or the 4-phenylpiperazin-1-yl in C769-1070. Piperazine derivatives often exhibit enhanced solubility but reduced metabolic stability due to nitrogen-rich structures .

Halogen Effects: The 6-fluoro substituent in the target compound and C769-1070 is associated with increased electronegativity and metabolic resistance, as demonstrated in fluorinated quinolines with antiviral activity . The 6-chloro substituent in C769-0111 may enhance lipophilicity but could reduce selectivity due to chlorine’s larger atomic radius .

Functional Group Diversity: The benzenesulfonyl group at position 3 distinguishes the target compound from classical quinolines (e.g., chloroquine) and triazole conjugates, which rely on hydrogen bonding or π-π stacking for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.